1-Acridin-4-yl-3-(2-methoxyphenyl)urea
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Overview
Description
1-Acridin-4-yl-3-(2-methoxyphenyl)urea is a compound that belongs to the class of acridine derivatives Acridine derivatives are known for their wide range of biological activities and applications in various fields such as chemistry, biology, and medicine
Preparation Methods
The synthesis of 1-Acridin-4-yl-3-(2-methoxyphenyl)urea typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-arylamino benzoic acids through the Ullmann condensation reaction of 2-bromobenzoic acid and different anilines.
Cyclization: The cyclization of the resulting compounds by polyphosphoric acid yields acridone derivatives.
Urea Formation: The acridone derivatives are then reacted with isocyanates to form the desired urea linkage, resulting in this compound.
Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, reaction time, and the use of catalysts.
Chemical Reactions Analysis
1-Acridin-4-yl-3-(2-methoxyphenyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Acridin-4-yl-3-(2-methoxyphenyl)urea has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties
Industry: It is used in the development of dyes, fluorescent materials, and other industrial applications.
Mechanism of Action
The mechanism of action of 1-Acridin-4-yl-3-(2-methoxyphenyl)urea involves its interaction with biological targets such as DNA and enzymes. The acridine moiety can intercalate into double-stranded DNA, disrupting its helical structure and affecting biological processes involving DNA . This intercalation is driven by charge transfer and π-stacking interactions. Additionally, the compound may inhibit enzymes such as topoisomerases and telomerases, which are involved in DNA replication and repair .
Comparison with Similar Compounds
1-Acridin-4-yl-3-(2-methoxyphenyl)urea can be compared with other acridine derivatives, such as:
Amsacrine: Known for its anticancer activity and ability to intercalate into DNA.
Proflavine: Used as an antibacterial agent and disinfectant.
Acriflavine: Another antibacterial agent with a similar acridine structure
The uniqueness of this compound lies in its specific substitution pattern and urea linkage, which may confer distinct biological activities and chemical properties compared to other acridine derivatives.
Properties
CAS No. |
6936-85-2 |
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Molecular Formula |
C21H17N3O2 |
Molecular Weight |
343.4 g/mol |
IUPAC Name |
1-acridin-4-yl-3-(2-methoxyphenyl)urea |
InChI |
InChI=1S/C21H17N3O2/c1-26-19-12-5-4-10-17(19)23-21(25)24-18-11-6-8-15-13-14-7-2-3-9-16(14)22-20(15)18/h2-13H,1H3,(H2,23,24,25) |
InChI Key |
VIMLJZIGZNWHAD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NC2=CC=CC3=CC4=CC=CC=C4N=C32 |
Origin of Product |
United States |
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